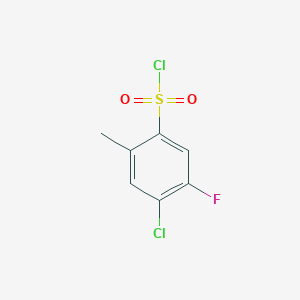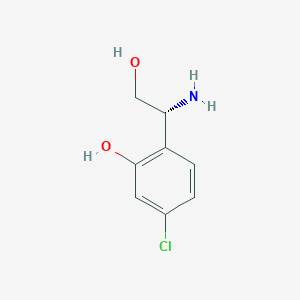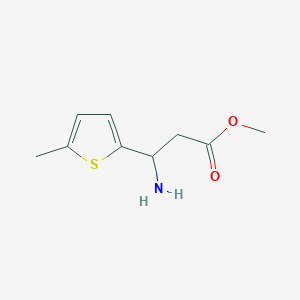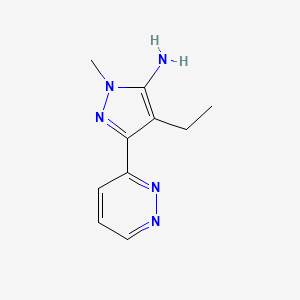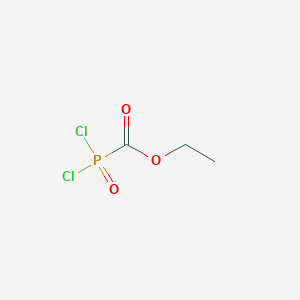
Ethyl Dichlorophosphorylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylphosphonoformate, also known as ethyl diethoxyphospinylformate, is an organophosphorus compound with the molecular formula (C2H5O)2P(O)COOC2H5. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions. This compound is known for its versatility and reactivity, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylphosphonoformate can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with ethanol in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)COOC}_2\text{H}_5 + 3 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of ethylphosphonoformate often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethylphosphonoformate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonoformates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethylphosphonoformate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as an inhibitor in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which ethylphosphonoformate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphonoformate group to various substrates, thereby modifying their chemical properties. This reactivity is particularly useful in the inhibition of enzymes and the modification of biomolecules.
Molecular Targets and Pathways: Ethylphosphonoformate targets enzymes that are involved in phosphorylation processes. By inhibiting these enzymes, it can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Phosphonoformate: A simpler analog with similar reactivity.
Phosphonoacetate: Another related compound with similar applications.
Phosphinates: Compounds with similar phosphorus-containing functional groups.
Uniqueness: Ethylphosphonoformate is unique due to its ethoxy groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and as a versatile reagent in various chemical reactions.
Propiedades
Fórmula molecular |
C3H5Cl2O3P |
|---|---|
Peso molecular |
190.95 g/mol |
Nombre IUPAC |
ethyl dichlorophosphorylformate |
InChI |
InChI=1S/C3H5Cl2O3P/c1-2-8-3(6)9(4,5)7/h2H2,1H3 |
Clave InChI |
MPTKFBJYKPUIGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


nitrosoamine](/img/structure/B13626181.png)
